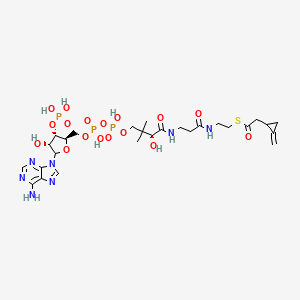
Methylenecyclopropyl acetyl-coa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylenecyclopropyl acetyl-coa, also known as this compound, is a useful research compound. Its molecular formula is C27H42N7O17P3S and its molecular weight is 861.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Toxicological Implications
The toxicity of MCPA-CoA has been documented in various studies, particularly concerning its effects on animal models. For instance, research indicates that exposure to hypoglycin A and its metabolites, including MCPA-CoA, can lead to severe metabolic disorders in horses, manifesting as atypical myopathy . The following table summarizes key findings related to MCPA-CoA toxicity:
Case Study 1: Atypical Myopathy in Horses
This case involved a foal that exhibited severe symptoms after being exposed to maple toxins containing hypoglycin A. The analysis revealed elevated levels of acylcarnitines, indicating significant enzyme inhibition due to MCPA-CoA. The foal was euthanized due to the severity of its condition, highlighting the critical role of MCPA-CoA in metabolic dysfunctions .
Case Study 2: Metabolic Profile Analysis
In a study analyzing the metabolic consequences of MCPA-CoA exposure in rats, researchers found that the compound led to an altered urinary metabolite profile characterized by elevated fatty acid and leucine metabolites. This study provided insights into how MCPA-CoA interferes with normal metabolic pathways .
Research Applications
MCPA-CoA is utilized in various scientific research contexts:
- Biochemical Studies : Understanding enzyme mechanisms and metabolic pathways.
- Toxicology : Investigating the effects of dietary toxins on animal health.
- Pharmacology : Exploring potential therapeutic interventions for metabolic disorders caused by fatty acid oxidation impairment.
特性
CAS番号 |
56898-43-2 |
|---|---|
分子式 |
C27H42N7O17P3S |
分子量 |
861.6 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(2-methylidenecyclopropyl)ethanethioate |
InChI |
InChI=1S/C27H42N7O17P3S/c1-14-8-15(14)9-18(36)55-7-6-29-17(35)4-5-30-25(39)22(38)27(2,3)11-48-54(45,46)51-53(43,44)47-10-16-21(50-52(40,41)42)20(37)26(49-16)34-13-33-19-23(28)31-12-32-24(19)34/h12-13,15-16,20-22,26,37-38H,1,4-11H2,2-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t15?,16-,20-,21-,22+,26?/m1/s1 |
InChIキー |
LRZLYYOBCYKACZ-YVOTYHKYSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4CC4=C)O |
異性体SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4CC4=C)O |
正規SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4CC4=C)O |
同義語 |
methylenecyclopropyl acetyl-CoA methylenecyclopropyl acetyl-coenzyme A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















